Propyl 4-(dimethylamino)-4-oxobutanoate
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Overview
Description
Propyl 4-(dimethylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to a 4-(dimethylamino)-4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(dimethylamino)-4-oxobutanoate typically involves the esterification of 4-(dimethylamino)-4-oxobutanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(dimethylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(dimethylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of propyl 4-(dimethylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(dimethylamino)-4-oxobutanoate
- Methyl 4-(dimethylamino)-4-oxobutanoate
- Butyl 4-(dimethylamino)-4-oxobutanoate
Comparison
Propyl 4-(dimethylamino)-4-oxobutanoate is unique due to its specific propyl group, which can influence its reactivity and properties compared to similar compounds with different alkyl groups. The length and branching of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
6946-95-8 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propyl 4-(dimethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO3/c1-4-7-13-9(12)6-5-8(11)10(2)3/h4-7H2,1-3H3 |
InChI Key |
NSVZGXOBRHRJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC(=O)N(C)C |
Origin of Product |
United States |
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